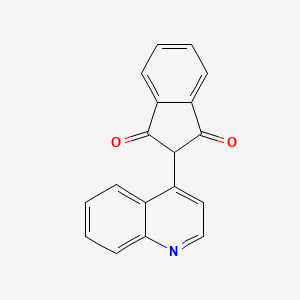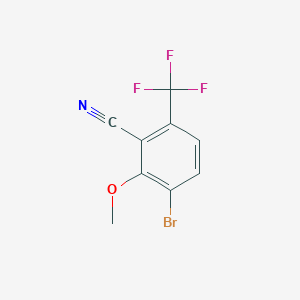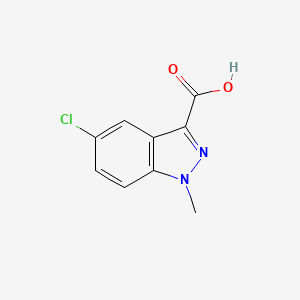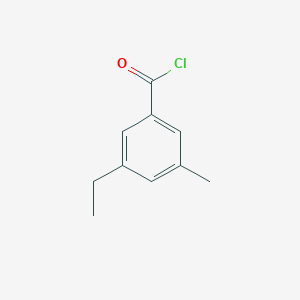
2,4-Dibromo-1-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1-ethynylbenzene is an organic compound with the molecular formula C8H4Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethynyl group is attached at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of ethynylbenzene. The reaction typically proceeds as follows:
Bromination: Ethynylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce bromine atoms at the 2nd and 4th positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors and automated purification systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-1-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethynyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used to introduce nitro groups.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) can be used to replace the ethynyl group with other nucleophiles.
Oxidation: Potassium permanganate (KMnO4) can oxidize the ethynyl group to a carboxylic acid.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the bromine atoms to hydrogen.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 2,4-dibromo-1-nitrobenzene .
Aplicaciones Científicas De Investigación
2,4-Dibromo-1-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1-ethynylbenzene involves its interaction with various molecular targets. The bromine atoms and the ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules in the system .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-ethynylbenzene: Similar structure but with chlorine atoms instead of bromine.
2,4-Dibromo-1-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
2,4-Dibromo-1-phenylacetylene: Similar structure but with a phenylacetylene group instead of an ethynyl group.
Uniqueness
2,4-Dibromo-1-ethynylbenzene is unique due to the presence of both bromine atoms and an ethynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H4Br2 |
|---|---|
Peso molecular |
259.92 g/mol |
Nombre IUPAC |
2,4-dibromo-1-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H |
Clave InChI |
ASPPVMKAGABRKI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)

![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)


![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)


